molecular formula C22H23NO4 B3705875 ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate

ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate

Cat. No.: B3705875
M. Wt: 365.4 g/mol
InChI Key: KYKAQPXVKKZRES-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom . The ethyl, ethoxyphenyl, dimethyl, and carboxylate groups would be attached to this ring at the 2, 4, 1,3 and 5 positions respectively.


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds . The nitrogen atom in the pyrrole ring can also act as a base and form salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrole itself is a colorless volatile liquid . The presence of various functional groups in the compound would likely affect its properties.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Pyrrole derivatives are found in many biologically active compounds and can exhibit a wide range of activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Pyrrole is flammable and can cause serious eye damage . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyrrole derivatives are of interest in various fields, including medicinal chemistry, due to their presence in many biologically active compounds .

Properties

IUPAC Name

ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-5-26-17-9-7-16(8-10-17)23-14(3)18-11-12-21(24)20(22(25)27-6-2)13-19(18)15(23)4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKAQPXVKKZRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C3C=CC(=O)C(=CC3=C2C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate

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